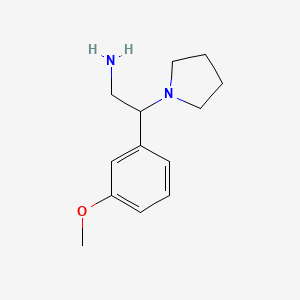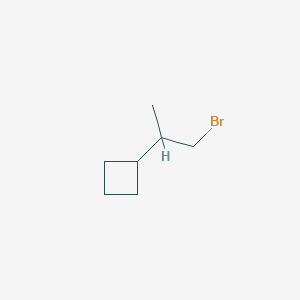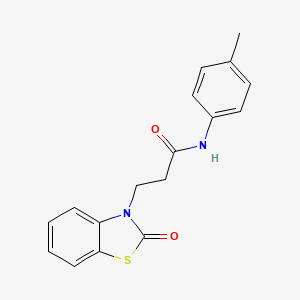
Chroman-3-yl(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chroman-3-yl(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a chroman ring, a piperidine ring, and a pyrimidine ring, making it a unique structure with diverse chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Chroman-3-yl(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone typically involves multiple steps, including the formation of the chroman ring, the piperidine ring, and the pyrimidine ring. The key steps may include:
Formation of the Chroman Ring: This can be achieved through cyclization reactions involving phenolic compounds and aldehydes under acidic conditions.
Formation of the Piperidine Ring: This can be synthesized through reductive amination of pyridine derivatives.
Formation of the Pyrimidine Ring: This can be synthesized through condensation reactions involving amidines and carbonyl compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Chroman-3-yl(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The chroman ring can be oxidized to form quinones.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and alkoxides.
Major Products
Oxidation: Quinones derived from the chroman ring.
Reduction: Dihydropyrimidines derived from the pyrimidine ring.
Substitution: Substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and receptor binding.
Medicine: Potential therapeutic applications due to its unique structure and reactivity.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Chroman-3-yl(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The chroman ring may interact with hydrophobic pockets, while the piperidine and pyrimidine rings may form hydrogen bonds and other interactions with the target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Chroman-3-yl derivatives: Compounds with similar chroman ring structures.
Piperidine derivatives: Compounds with similar piperidine ring structures.
Pyrimidine derivatives: Compounds with similar pyrimidine ring structures.
Uniqueness
Chroman-3-yl(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone is unique due to the combination of these three distinct ring systems in a single molecule
Propiedades
IUPAC Name |
[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(3,4-dihydro-2H-chromen-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c27-23(19-11-18-3-1-2-4-21(18)28-14-19)26-9-7-16(8-10-26)13-29-22-12-20(17-5-6-17)24-15-25-22/h1-4,12,15-17,19H,5-11,13-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIUZXWMHQPCIJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)OCC3CCN(CC3)C(=O)C4CC5=CC=CC=C5OC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2386062.png)
![Ethyl 2-[2-(ethylimino)-3-(2,4,6-trimethylphenyl)-2,3-dihydro-1,3-thiazol-4-yl]acetate](/img/structure/B2386065.png)



![5-bromo-2-chloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2386071.png)
![4-cyano-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2386072.png)
![N-(4-CHLOROBENZYL)-2-{[9-(4-METHOXYPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]SULFANYL}ACETAMIDE](/img/structure/B2386073.png)




![{1-[4-(benzyloxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methanol](/img/structure/B2386081.png)
